

Antiviral Agent 12: A Technical Guide to the Patent and Intellectual Property Landscape

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antiviral agent 12

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiviral Agent 12 is a broad-spectrum antiviral medication that has demonstrated significant efficacy against a range of RNA viruses.[1][2] Developed by Gilead Sciences, it is a phosphoramidate prodrug of a nucleoside analog.[1] This guide provides an in-depth overview of the patent and intellectual property landscape surrounding **Antiviral Agent 12**, its mechanism of action, and key experimental data. The information is intended to support researchers, scientists, and drug development professionals in understanding the development and therapeutic potential of this antiviral agent.

Patent and Intellectual Property Landscape

The intellectual property rights for **Antiviral Agent 12** are primarily held by Gilead Sciences, Inc. The core composition of matter and methods of use patents provide a strong and stable exclusivity period.

Key Patent Filings:

Gilead Sciences has established a robust patent portfolio for **Antiviral Agent 12**, with patents covering the compound itself, its use against various viral families, and methods of treatment. Notably, patents have been granted by the United States Patent and Trademark Office

(USPTO) and other international bodies.[3] The initial patent applications were filed in the mid-2010s.[3]

Patent Expiration:

The core composition and use patents for **Antiviral Agent 12** are expected to provide market exclusivity until approximately 2035.[4] This may be extended in some jurisdictions through patent term extensions or supplementary protection certificates to around 2040.[4]

Competitive Landscape:

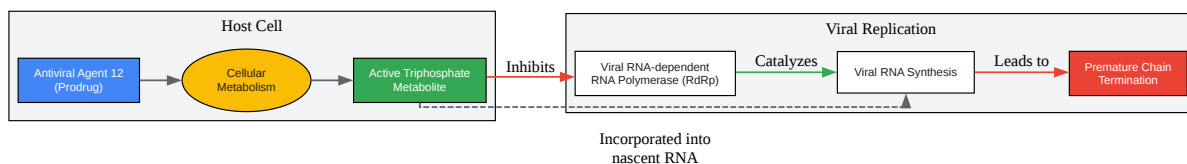
The patent protection for **Antiviral Agent 12** extends beyond that of some other oral antiviral competitors, which have patent expirations anticipated between 2030 and 2033.[4] This prolonged exclusivity provides a significant commercial advantage. In January 2020, the Wuhan Institute of Virology filed a patent application in China for the use of the active compound in treating COVID-19, which sparked debate regarding intellectual property rights during a public health crisis.[5]

Mechanism of Action

Antiviral Agent 12 is a prodrug that, once inside the host cell, is metabolized into its active triphosphate form.[2][6][7] This active metabolite acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral genome replication.[1][6][8]

Signaling Pathway:

The active triphosphate form of **Antiviral Agent 12** mimics the natural adenosine triphosphate (ATP) substrate.[6][7] It is incorporated into the nascent viral RNA strand by the RdRp.[6][8] This incorporation leads to delayed chain termination, effectively halting the replication of the viral genome.[6] The specificity of the agent for viral RdRp over human polymerases contributes to its safety profile.[6]



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Mechanism of Action of **Antiviral Agent 12**.

Quantitative Data

The following tables summarize key quantitative data from preclinical studies of **Antiviral Agent 12**.

Table 1: In Vitro Antiviral Activity of **Antiviral Agent 12**

Virus	Cell Line	IC50 (μM)	Reference
MERS-CoV	Calu-3	0.09	[9]
SARS-CoV-1	Human Airway Epithelial	0.069	[9]
SARS-CoV-2	Vero E6	2.0 - 9.8 (variant dependent)	[10]
Human Coronavirus 229E	MRC-5	0.04	[11]

Table 2: Cytotoxicity of **Antiviral Agent 12**

Cell Line	CC50 (µM)	Reference
Vero E6	>100	[12]
Calu-3	>100	[12]
Huh7.5	15.2	[11] [12]
PSC-lung	32.7	[11]
MT-4	1.7	[13]

Experimental Protocols

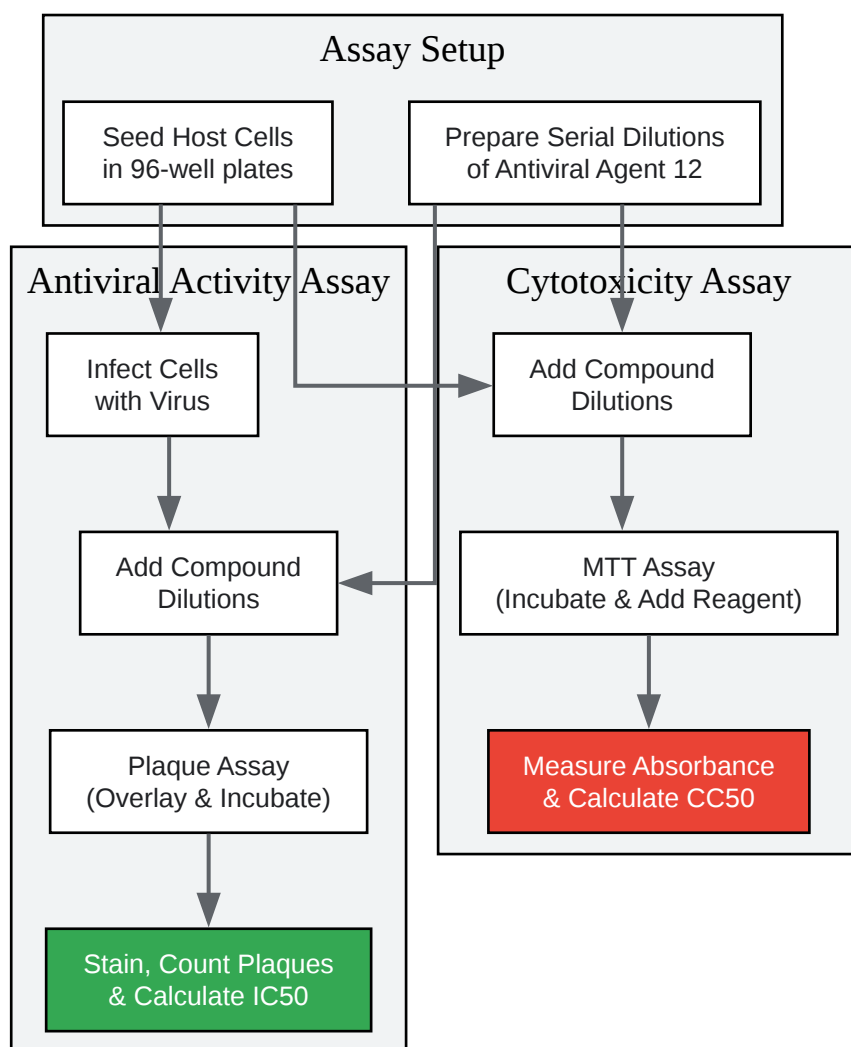
Detailed methodologies for key experiments are crucial for the replication and validation of findings.

Antiviral Activity Assay (Plaque Reduction Assay)

- **Cell Seeding:** Seed host cells (e.g., Vero E6) in 96-well plates at a density of 1×10^4 cells/well and culture for 24 hours.[\[10\]](#)
- **Viral Infection:** Infect the confluent cell monolayers with the virus at a specific Multiplicity of Infection (MOI).
- **Compound Treatment:** Immediately after infection, add serial dilutions of **Antiviral Agent 12** to the wells.
- **Overlay:** After a 1-hour incubation, remove the virus/compound mixture and overlay the cells with a medium containing 0.8% methylcellulose.
- **Incubation:** Incubate the plates at 37°C in a 5% CO₂ incubator for 72 hours.
- **Staining and Quantification:** Fix the cells with 3.7% formaldehyde and stain with a suitable dye (e.g., crystal violet) to visualize plaques. Count the plaques to determine the viral titer and calculate the IC₅₀ value.

Cytotoxicity Assay (MTT Assay)

- Cell Seeding: Seed cells in a 96-well plate at a density of 1×10^4 cells/well and culture for 24 hours.[\[12\]](#)
- Compound Preparation: Prepare serial dilutions of **Antiviral Agent 12** in the culture medium. Include a vehicle control (e.g., DMSO).[\[12\]](#)
- Treatment: Replace the old medium with the prepared drug dilutions and incubate for the desired duration (e.g., 72 hours).[\[12\]](#)
- MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[\[12\]](#)
- Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the CC50 value.



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Experimental workflow for antiviral and cytotoxicity assays.

Conclusion

Antiviral Agent 12 represents a significant advancement in antiviral therapy, with a well-defined mechanism of action and a strong intellectual property position. The comprehensive patent portfolio held by Gilead Sciences ensures a lengthy period of market exclusivity, supporting further research and development. The data presented in this guide underscore the potent and broad-spectrum activity of **Antiviral Agent 12**, providing a valuable resource for the scientific community engaged in the discovery and development of novel antiviral agents.

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- To cite this document: BenchChem. [Antiviral Agent 12: A Technical Guide to the Patent and Intellectual Property Landscape]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2693982#antiviral-agent-12-patent-and-intellectual-property-landscape>]

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